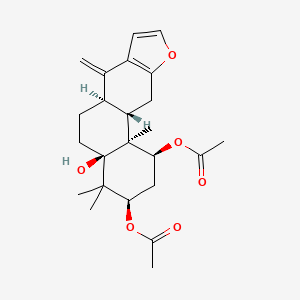

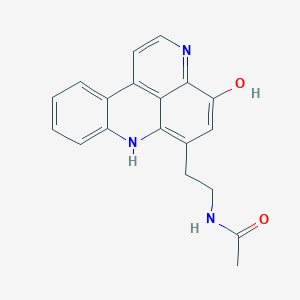

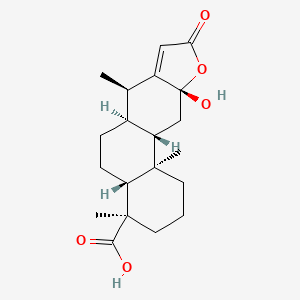

![molecular formula C18H18N2O7S2 B1251560 (1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B1251560.png)

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is a member of the epidithiopiperazinedione group, which is a class of compounds known for their antimicrobial properties. This compound was first isolated from the culture broth of the basidiomycete Stereum hirsutum . This compound has shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

Méthodes De Préparation

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is typically isolated from fungal cultures. The preparation involves growing the producing strain, such as Stereum hirsutum, in a suitable medium. The culture broth is then extracted with organic solvents like ethyl acetate. The extract is subjected to various chromatographic techniques to purify this compound

Analyse Des Réactions Chimiques

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone undergoes several types of chemical reactions, including oxidation and reduction. The compound contains a disulfide bridge, which can react with thiol groups in proteins, leading to inactivation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically modified proteins or peptides with altered biological activities .

Applications De Recherche Scientifique

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of disulfide bridges. In biology, it is investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains . In medicine, this compound is being explored as a potential therapeutic agent for treating infections caused by MRSA and VRE . Additionally, it has applications in the agricultural industry as a biocontrol agent against plant pathogens .

Mécanisme D'action

The mechanism of action of (1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone involves the inactivation of proteins through the formation of disulfide bonds with thiol groups. This leads to the generation of reactive oxygen species, which can cause oxidative stress and cell death . The compound targets various molecular pathways, including those involved in protein synthesis and cell wall integrity .

Comparaison Avec Des Composés Similaires

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is similar to other epidithiopiperazinedione compounds, such as Epicorazine A and Epicorazine B . These compounds share a common structural motif but differ in their specific biological activities. For example, Epicorazine A and B also exhibit antimicrobial properties but may have different spectra of activity against various bacterial strains . The uniqueness of this compound lies in its potent activity against MRSA and VRE, making it a valuable compound for addressing antibiotic resistance .

Propriétés

Formule moléculaire |

C18H18N2O7S2 |

|---|---|

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone |

InChI |

InChI=1S/C18H18N2O7S2/c21-8-1-2-9(22)12-6(8)4-17-16(27)20-13-7(10(23)3-11(24)14(13)25)5-18(20,29-28-17)15(26)19(12)17/h1-2,6-7,9,11-14,22,24-25H,3-5H2/t6-,7+,9+,11+,12+,13+,14+,17-,18-/m1/s1 |

Clé InChI |

NCDIBOQDVNONGL-HISJFFBUSA-N |

SMILES isomérique |

C1[C@@H]([C@@H]([C@@H]2[C@H](C1=O)C[C@]34N2C(=O)[C@@]5(C[C@H]6[C@H](N5C3=O)[C@H](C=CC6=O)O)SS4)O)O |

SMILES canonique |

C1C(C(C2C(C1=O)CC34N2C(=O)C5(CC6C(N5C3=O)C(C=CC6=O)O)SS4)O)O |

Synonymes |

epicorazine C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

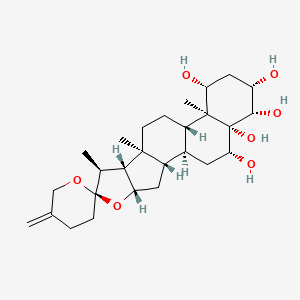

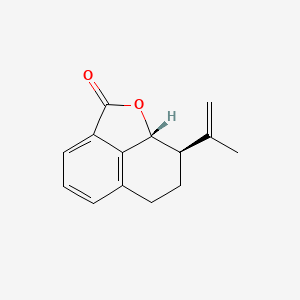

![(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1251478.png)

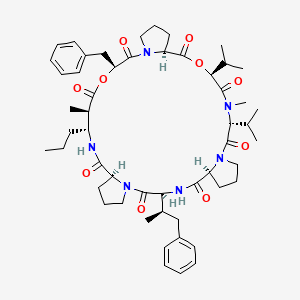

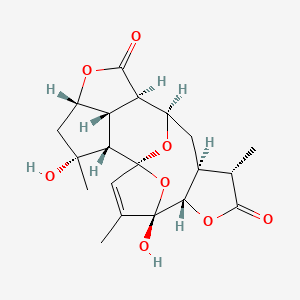

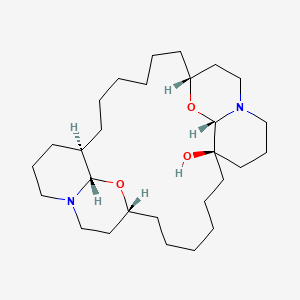

![(1R,5S,7S,8R,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1251496.png)

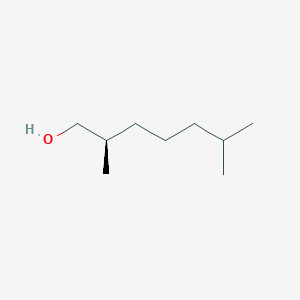

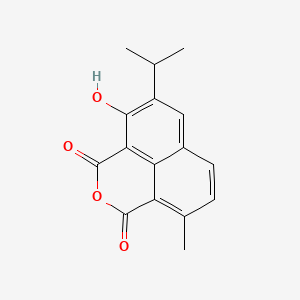

![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)